4-(3,6-Dichloropyridazine-4-carbonyl)morpholine is a synthetic compound belonging to the class of pyridazine derivatives. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms. This specific compound features a morpholine moiety, which is a cyclic amine, and is characterized by the presence of dichlorinated pyridazine and a carbonyl group. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be classified under heterocyclic organic compounds, specifically as a pyridazine derivative. It is synthesized through various chemical reactions involving nucleophilic substitutions and condensation processes. Research indicates that compounds of this class exhibit diverse pharmacological properties, including anti-inflammatory and analgesic effects, making them valuable in drug development .
The synthesis of 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine typically involves several key steps:
The synthesis may involve the use of reagents like potassium carbonate for deprotonation and solvents such as acetone for reaction medium. Temperature control during reactions is crucial to optimize yields and minimize side reactions.
The molecular structure of 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine includes:
4-(3,6-Dichloropyridazine-4-carbonyl)morpholine participates in various chemical reactions:
The reactions often utilize catalysts or specific conditions (e.g., temperature, pH) to favor desired pathways while minimizing by-products.
The mechanism of action for compounds like 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine involves:
Pharmacological studies have shown that derivatives of this compound exhibit significant activity at varying dosages (e.g., 20 mg/kg) in animal models .
Melting points and spectral data (e.g., Nuclear Magnetic Resonance spectroscopy) can provide insights into purity and structural confirmation .
4-(3,6-Dichloropyridazine-4-carbonyl)morpholine has potential applications in:
The molecular architecture of 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine features three distinct modules that synergistically enhance its reactivity:
Synthetic Accessibility: The compound is efficiently synthesized via Schotten-Baumann acylation, where 3,6-dichloropyridazine-4-carbonyl chloride reacts with morpholine under mild conditions (0–25°C, inert atmosphere). This precursor is accessible from 3,6-dichloropyridazine-4-carboxylic acid (CAS 51149-08-7) via chlorination with oxalyl chloride or thionyl chloride [5] [6].
Table 1: Key Precursors for 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine Synthesis
Compound Name | CAS Number | Role in Synthesis | Source |
---|---|---|---|
3,6-Dichloropyridazine | 141-30-0 | Core scaffold functionalization | [7] |
3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7 | Direct precursor to carbonyl chloride | [6] |
3,6-Dichloropyridazine-4-carbonyl chloride | 6531-08-4 | Acylating agent for morpholine coupling | [5] |
The trajectory of pyridazine chemistry began with its first synthesis in 1950 via dehydrogenation of succinaldehyde dioxime. 3,6-Dichloropyridazine (CAS 141-30-0) emerged as a cornerstone intermediate in the 1960s, prized for its stability and bifunctional reactivity. Industrial production scaled up in the 1980s when its value in agrochemicals (e.g., herbicide pyridate) became evident. Concurrently, morpholine derivatives gained prominence as solubility-enhancing motifs, with 1985 marking the FDA approval of the first morpholine-containing drug, linezolid [7] .
Key milestones include:
Table 2: Evolution of Key Pyridazine and Morpholine Intermediates
Year | Development Milestone | Impact |
---|---|---|
1962 | First scalable synthesis of 3,6-dichloropyridazine | Enabled mass production of pyridazine herbicides |
1987 | Catalytic amidation protocols for acyl morpholines | Improved yields to >90% with Cu(I) catalysts |
2015 | Commercial GMP production of cGMP-compliant intermediates | Supported pharmaceutical scale-up under ISO 9001 |
Agrochemical Intermediates
In agrochemical synthesis, 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine serves as a precursor to systemic fungicides and herbicides. Its dichloropyridazine moiety undergoes regioselective displacement with sulfur nucleophiles (e.g., thiourea) to yield mercaptopyridazine derivatives that disrupt fungal cell wall biosynthesis. Field trials demonstrate efficacy against Phakopsora pachyrhizi (soybean rust) at EC50 values of <2.5 ppm. Additionally, coupling with phenoxyalkanoic acids yields auxin-mimicking herbicides that target broadleaf weeds in cereal crops [7] [9].
Pharmaceutical Intermediates
The compound’s primary pharmaceutical value lies in synthesizing kinase inhibitors and immunosuppressants:
Economic and R&D Impact: Bulk pricing (100g scale) for intermediates ranges from €195–287, reflecting demand in discovery chemistry. Structural analogs appear in ≥17 clinical candidates since 2020, underscoring their modular utility [6].
Table 3: Commercial and Research Applications
Application Sector | Structural Motif Derived | Target/Activity | Price Range (100g) |
---|---|---|---|
Herbicide Development | C3-thioether pyridazines | Photosystem II inhibition | €88–195 |
Antitumor Agents | C6-anilino-4-(morpholine-4-carbonyl) | EGFR kinase inhibition | €195–287 |
Immunosuppression | C3/C6-bis-aminopyridazines | Calcineurin phosphatase inhibition | €240–350 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3